
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- is a unique organoselenium-tellurium compound It is characterized by the presence of both selenium and tellurium atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- typically involves the reaction of selenium and tellurium precursors under controlled conditions. One common method involves the use of organolithium or Grignard reagents to introduce selenium and tellurium atoms into the organic framework. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sensitive selenium and tellurium species.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and telluroxides.
Reduction: Reduction reactions can convert the compound into its corresponding selenides and tellurides.
Substitution: The selenium and tellurium atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions include selenoxides, telluroxides, selenides, tellurides, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organoselenium and organotellurium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- involves its interaction with molecular targets through redox reactions. The selenium and tellurium atoms can undergo oxidation and reduction, influencing various biochemical pathways. These redox reactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Ditellurole: Contains tellurium atoms but lacks selenium.
1,3-Diselenole: Contains selenium atoms but lacks tellurium.
1,3-Selenatellurole: Similar structure but different substitution patterns.
Uniqueness
1,3-Selenatellurole, 2-(1,3-selenatellurol-2-ylidene)-, (2E)- is unique due to the presence of both selenium and tellurium atoms, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
400734-61-4 |
|---|---|
Molekularformel |
C6H4Se2Te2 |
Molekulargewicht |
489.2 g/mol |
IUPAC-Name |
(2E)-2-(1,3-selenatellurol-2-ylidene)-1,3-selenatellurole |
InChI |
InChI=1S/C6H4Se2Te2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H/b6-5+ |
InChI-Schlüssel |
USZZNBANEUJJNG-AATRIKPKSA-N |
Isomerische SMILES |
C1=C[Te]/C(=C/2\[Se]C=C[Te]2)/[Se]1 |
Kanonische SMILES |
C1=C[Te]C(=C2[Se]C=C[Te]2)[Se]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


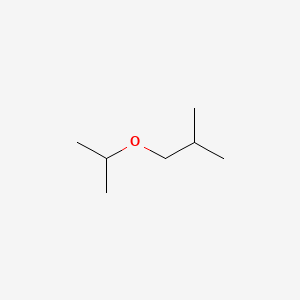
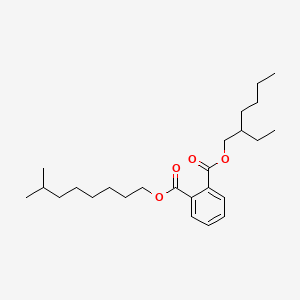

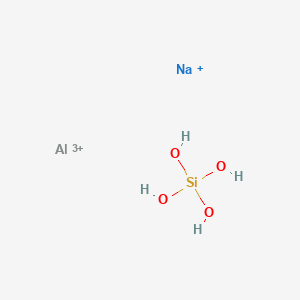
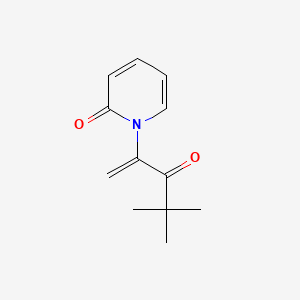

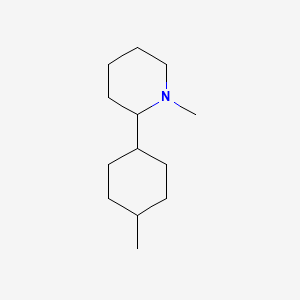
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
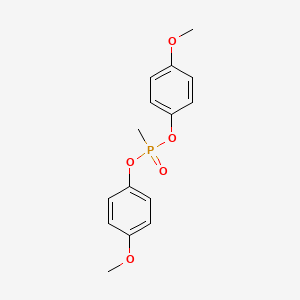


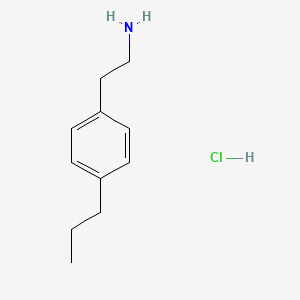
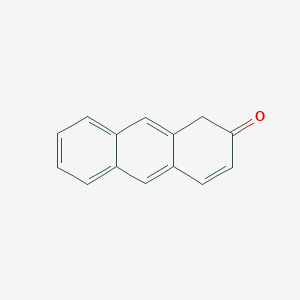
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
